(2-Ethenylphenyl)acetic acid
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Overview
Description
(2-Ethenylphenyl)acetic acid is an organic compound featuring a phenyl ring substituted with an ethenyl group and an acetic acid moiety. This compound is part of the carboxylic acid family, known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-ethenylphenyl bromide.
Grignard Reaction: The 2-ethenylphenyl bromide undergoes a Grignard reaction with magnesium in dry ether to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield the carboxylic acid.
Hydrolysis: The final step involves hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives on the phenyl ring.
Scientific Research Applications
(2-Ethenylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenyl ring and ethenyl group contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar structure but lacks the ethenyl group.
Benzoic acid: Contains a carboxylic acid group attached directly to a benzene ring.
Cinnamic acid: Features a phenyl ring with an ethenyl group but differs in the position of the carboxylic acid group.
Uniqueness
(2-Ethenylphenyl)acetic acid is unique due to the presence of both the ethenyl group and the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
81598-12-1 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h2-6H,1,7H2,(H,11,12) |
InChI Key |
MMIOSYPJSGTWEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
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